molecular formula C16H18BrNO5 B5114172 Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5114172
M. Wt: 384.22 g/mol
InChI Key: PWHHWYFJZCZJKL-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, methoxy groups, and a tetrahydropyridine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common approach starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of a brominated aromatic ring, methoxy groups, and a tetrahydropyridine ring.

Biological Activity

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of dihydropyridinone derivatives and is structurally related to various pharmacologically active compounds. Its unique structure includes a bromo and dimethoxyphenyl group, which may contribute to its distinct biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the release of key monoamine neurotransmitters such as:

  • Noradrenaline
  • Dopamine
  • Serotonin

These interactions suggest a potential role as an antidepressant or anxiolytic agent, similar to other known antidepressants that target these neurotransmitter pathways.

Antidepressant Potential

Research indicates that compounds with similar structures exhibit significant antidepressant properties. The tetrahydropyridine framework has been associated with various pharmacological effects, including:

  • Neuroprotective effects
  • Antidepressant-like effects in animal models

For instance, studies have shown that tetrahydropyridine derivatives can lead to increased levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with related compounds. For example:

  • Tetrahydropyridine derivatives have demonstrated activity against various bacterial strains.

A study indicated that specific derivatives exhibited IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Summary of Key Studies

Study ReferenceFindings
Investigated the pharmacological properties of tetrahydropyridine derivatives, highlighting their potential as analgesics and anti-inflammatory agents.
Explored the diverse biological activities of heterocycles similar to our compound, noting their anticancer and anti-inflammatory properties.
Discussed the synthesis and characterization of related compounds, emphasizing their role as intermediates in drug development.

Case Study: Antidepressant Activity

In a controlled study involving animal models, a derivative structurally similar to this compound was tested for its antidepressant efficacy. Results showed a significant reduction in depressive-like behaviors when administered over a period of two weeks. The study concluded that this class of compounds could be promising candidates for further development as antidepressants.

Properties

IUPAC Name

methyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO5/c1-8-15(16(20)23-4)10(6-14(19)18-8)9-5-12(21-2)13(22-3)7-11(9)17/h5,7,10H,6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHWYFJZCZJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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